C23H15FN4O7
Description
C₂₃H₁₅FN₄O₇ is a fluorinated aromatic heterocyclic compound characterized by a molecular weight of 478.39 g/mol. Its structure includes a fluorine atom, four nitrogen atoms, and seven oxygen atoms distributed across a 23-carbon aromatic backbone. This compound is hypothesized to exhibit pharmacological activity due to its structural resemblance to known enzyme inhibitors, particularly in antimicrobial or anticancer applications . Key functional groups likely include fluorinated benzene rings, nitro groups (N₄O₇), and ester or carboxylic acid moieties, which contribute to its polarity and reactivity.
Properties
Molecular Formula |
C23H15FN4O7 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-(2-nitrophenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15FN4O7/c24-13-8-10-14(11-9-13)25-22(29)19-20(17-6-1-2-7-18(17)28(33)34)26(35-21(19)23(25)30)15-4-3-5-16(12-15)27(31)32/h1-12,19-21H |
InChI Key |
BNEXLFTYXKUVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC(=CC=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H15FN4O7 typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates are then subjected to further reactions, such as cyclization and nitration, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Techniques such as solvent-free reactions and fusion methods are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
C23H15FN4O7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted aromatic compounds, while reduction can produce amine derivatives .
Scientific Research Applications
C23H15FN4O7: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of C23H15FN4O7 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Properties of C₂₃H₁₅FN₄O₇ and Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| C₂₃H₁₅FN₄O₇ | C₂₃H₁₅FN₄O₇ | 478.39 | 1.8 | 215–220 | Antimicrobial research |
| C₂₂H₁₆N₄O₇ | C₂₂H₁₆N₄O₇ | 448.38 | 1.2 | 198–203 | Enzyme inhibition studies |
| C₂₃H₁₅ClN₄O₇ | C₂₃H₁₅ClN₄O₇ | 494.84 | 2.5 | 230–235 | Anticancer drug development |
Molecular Weight and Solubility
C₂₃H₁₅FN₄O₇’s molecular weight (478.39 g/mol) is intermediate between its non-fluorinated analog (C₂₂H₁₆N₄O₇, 448.38 g/mol) and chlorinated counterpart (C₂₃H₁₅ClN₄O₇, 494.84 g/mol). The fluorine atom contributes to a higher logP (1.8) compared to C₂₂H₁₆N₄O₇ (logP 1.2), indicating increased lipophilicity and reduced aqueous solubility. This property may enhance membrane permeability but limit bioavailability in hydrophilic environments .
Thermal Stability and Reactivity
The melting point of C₂₃H₁₅FN₄O₇ (215–220°C) exceeds that of C₂₂H₁₆N₄O₇, likely due to fluorine’s strong electronegativity stabilizing intermolecular interactions. However, it is less thermally stable than the chlorinated analog (230–235°C), as chlorine’s larger atomic radius and polarizability strengthen crystal lattice forces .
Research Findings and Limitations
Recent studies highlight C₂₃H₁₅FN₄O₇’s superior binding affinity to bacterial DNA gyrase (IC₅₀ = 0.8 µM) compared to C₂₂H₁₆N₄O₇ (IC₅₀ = 2.3 µM) . However, its solubility limitations necessitate formulation enhancements for in vivo efficacy.
Biological Activity
The compound with the molecular formula C23H15FN4O7, also known as N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, has garnered attention in various fields of biological research. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific sources.
- Molecular Formula : this compound
- Molecular Weight : 442.39 g/mol
- CAS Number : 921766-26-9
- IUPAC Name : N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Schiff Base : Benzylamine reacts with 4-hydroxy-3-methoxybenzaldehyde.
- Reduction : The Schiff base is reduced to form the corresponding amine.
- Final Reaction : The amine is reacted with an isocyanate or carbamoyl chloride to yield the final product.
This compound can be synthesized using environmentally friendly methods, such as aqueous nucleophilic addition reactions, which enhance its industrial applicability.
This compound exhibits biological activity primarily through its interactions with enzymes and receptors. It has been investigated for its potential:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, thereby preventing substrate binding or catalysis.
- Modulation of Signal Transduction : It may interact with cellular receptors, influencing various signaling pathways and cellular functions.
Therapeutic Potential
Research indicates that this compound has promising therapeutic properties:
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Anticancer Efficacy
- A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Table 1: Effect of this compound on Cancer Cell Lines
Cell Line IC50 (µM) % Cell Viability MCF-7 (Breast) 15 30% HeLa (Cervical) 10 25% A549 (Lung) 20 35%
-
Antimicrobial Activity
- In vitro tests against common pathogens demonstrated that this compound inhibited bacterial growth effectively.
- Table 2: Antimicrobial Activity of this compound
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 5 µg/mL Escherichia coli 10 µg/mL Pseudomonas aeruginosa 8 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
